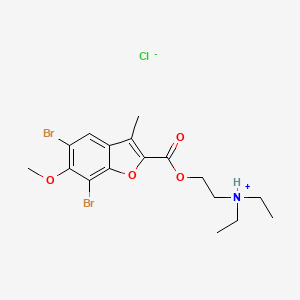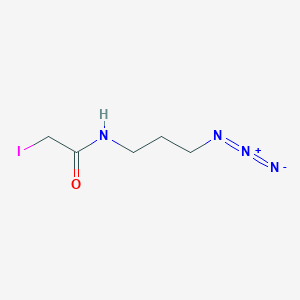
Iodoacetamide azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamide azide is a compound that combines the properties of iodoacetamide and azide groups. It is primarily used in biochemical research for its ability to modify thiol groups in proteins, making it a valuable tool in proteomics and molecular biology. The compound is known for its reactivity and specificity, particularly in click chemistry applications where it forms stable triazole linkages with alkyne-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodoacetamide azide typically involves the reaction of iodoacetamide with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The process requires careful handling due to the reactivity of both iodoacetamide and azide groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stored under desiccated conditions and protected from light to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Iodoacetamide azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of alkyne groups to form triazoles via click chemistry.
Alkylation Reactions: The iodoacetamide moiety can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to facilitate the formation of triazoles.
Organic Solvents: Such as DMSO, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products:
Triazole Derivatives: Formed from the reaction of the azide group with alkynes.
Alkylated Proteins: Resulting from the reaction of the iodoacetamide group with thiol groups.
Scientific Research Applications
Iodoacetamide azide has a wide range of applications in scientific research:
Proteomics: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Molecular Biology: Employed in click chemistry for labeling and detecting biomolecules.
Industry: Utilized in the development of biosensors and diagnostic tools due to its reactivity and specificity.
Mechanism of Action
The mechanism of action of iodoacetamide azide involves the alkylation of thiol groups in proteins by the iodoacetamide moiety. This reaction prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The azide group, on the other hand, participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This dual functionality makes this compound a versatile tool in biochemical research .
Comparison with Similar Compounds
Iodoacetamide: Shares the alkylating properties but lacks the azide group, limiting its use in click chemistry.
Iodoacetate: Similar to iodoacetamide but reacts more slowly and is less efficient in alkylating thiol groups.
AzidoTMT: Another azide-containing compound used in proteomics for labeling and quantitation.
Uniqueness: Iodoacetamide azide stands out due to its dual functionality, combining the alkylating properties of iodoacetamide with the click chemistry capabilities of the azide group. This makes it particularly useful in applications requiring both protein modification and bio-orthogonal labeling .
Properties
Molecular Formula |
C5H9IN4O |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2-iodoacetamide |
InChI |
InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11) |
InChI Key |
QFEQUQOYWKZOOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CI)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)

![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
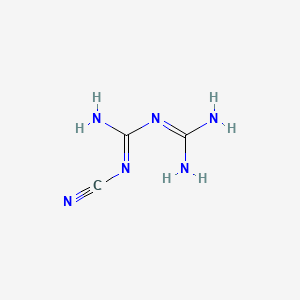
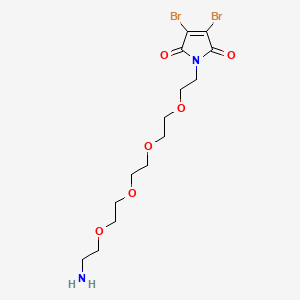

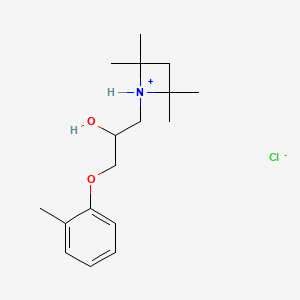
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)


